molecular formula C15H14N2O5 B14645424 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)-5-methylbenzamide CAS No. 55419-21-1

2-Hydroxy-N-(2-methoxy-4-nitrophenyl)-5-methylbenzamide

Cat. No.: B14645424
CAS No.: 55419-21-1
M. Wt: 302.28 g/mol
InChI Key: BDYVHSXKKUFUSW-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2-methoxy-4-nitrophenyl)-5-methylbenzamide is a complex organic compound with the molecular formula C14H14N2O4. This compound is known for its unique structural features, which include a hydroxyl group, a methoxy group, and a nitro group attached to a benzamide core. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)-5-methylbenzamide typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted benzene ring followed by the introduction of a hydroxyl group. The final step involves the formation of the benzamide linkage through an amide coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures to ensure consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-N-(2-methoxy-4-nitrophenyl)-5-methylbenzamide is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of enzymatic reactions crucial for cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)benzylamine
  • 2-Hydroxy-N-(4-methyl-3-nitrophenyl)benzylamine
  • 2-Hydroxy-N-(2-methoxy-5-nitrophenyl)benzylamine

Uniqueness: 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)-5-methylbenzamide stands out due to its specific substitution pattern, which imparts unique reactivity and binding properties. This makes it particularly useful in applications where selective inhibition or specific chemical transformations are required.

Properties

CAS No.

55419-21-1

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

2-hydroxy-N-(2-methoxy-4-nitrophenyl)-5-methylbenzamide

InChI

InChI=1S/C15H14N2O5/c1-9-3-6-13(18)11(7-9)15(19)16-12-5-4-10(17(20)21)8-14(12)22-2/h3-8,18H,1-2H3,(H,16,19)

InChI Key

BDYVHSXKKUFUSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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